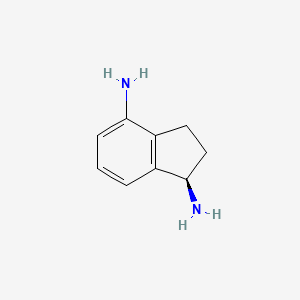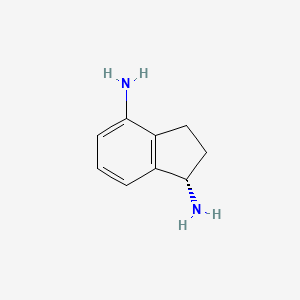
5-Chlorothiophene-2-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiophene-2-carbohydrazide hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chlorothiophene-2-carbohydrazide hydrochloride typically begins with 5-Chloro-thiophene-2-carboxylic acid.
Hydrazide Formation: The carboxylic acid is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The hydrazide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Heterocyclic Compounds: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology
Biochemical Reagent: Employed as a biochemical reagent in life science research.
Medicine
Antimicrobial Agent: Investigated for its potential antimicrobial properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 5-Chlorothiophene-2-carbohydrazide hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydrazide moiety can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid hydrazide: Similar structure but lacks the chlorine atom.
5-Chloro-2-thiophenecarboxylic acid: Precursor to the hydrazide form.
5-Chloro-2-thiophenecarboxaldehyde: Another derivative of thiophene with different functional groups.
Uniqueness
5-Chlorothiophene-2-carbohydrazide hydrochloride is unique due to the presence of both the chlorine atom and the hydrazide moiety, which confer distinct chemical reactivity and potential biological activity .
Propiedades
IUPAC Name |
5-chlorothiophene-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRUOCYACLBIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

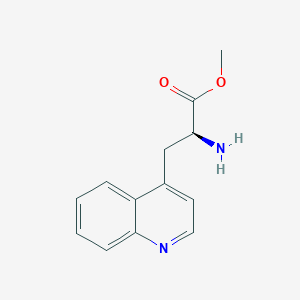
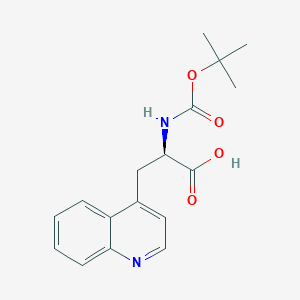
![3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester](/img/structure/B8192405.png)

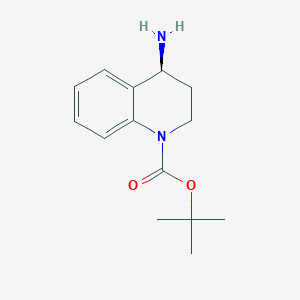


![1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid](/img/structure/B8192434.png)


